molecular formula C19H12O3S B14190158 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide CAS No. 890045-41-7

9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide

Cat. No.: B14190158
CAS No.: 890045-41-7
M. Wt: 320.4 g/mol
InChI Key: OJZPCTVVGIHAOU-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide: is an organic compound belonging to the thioxanthone family. It is characterized by a tricyclic structure with a sulfur atom incorporated into the central ring, and it is known for its unique photophysical properties. This compound is often used in various scientific and industrial applications due to its ability to exhibit thermally activated delayed fluorescence (TADF).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide typically involves the following steps:

    Aromatic Substitution: The initial step involves the substitution of an aromatic ring with a sulfur-containing group.

    Oxidation: The sulfur atom is then oxidized to form the sulfone group, resulting in the formation of the 10,10-dioxide structure.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the tricyclic thioxanthone structure.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thioxanthones depending on the reagents used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Fluorescent Probes: Used as fluorescent probes in biological imaging due to its strong fluorescence properties.

    Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry:

Mechanism of Action

The mechanism by which 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide exerts its effects is primarily through its ability to exhibit TADF. This involves the up-conversion of non-radiative triplet excitons to radiative singlet excitons via a reverse intersystem crossing (RISC) process . The compound’s unique structure allows for efficient energy transfer and emission of light, making it valuable in photophysical applications.

Comparison with Similar Compounds

Uniqueness: 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to exhibit TADF makes it particularly valuable in the development of advanced materials for optoelectronic applications.

Properties

CAS No.

890045-41-7

Molecular Formula

C19H12O3S

Molecular Weight

320.4 g/mol

IUPAC Name

10,10-dioxo-3-phenylthioxanthen-9-one

InChI

InChI=1S/C19H12O3S/c20-19-15-8-4-5-9-17(15)23(21,22)18-12-14(10-11-16(18)19)13-6-2-1-3-7-13/h1-12H

InChI Key

OJZPCTVVGIHAOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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